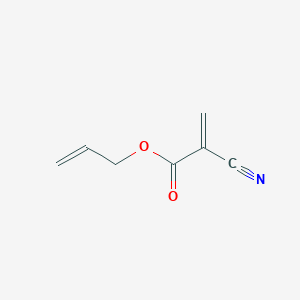

Allyl 2-cyanoacrylate

Descripción general

Descripción

Allyl 2-cyanoacrylate: is a member of the cyanoacrylate family, which is known for its rapid adhesive properties. This compound is characterized by the presence of an allyl group attached to the cyanoacrylate structure, which enhances its thermal stability and adhesive strength. It is widely used in various industrial and medical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of allyl 2-cyanoacrylate typically involves the esterification of cyanoacetic acid with allyl alcohol, followed by the condensation of the resulting ester with formaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyanoacrylate monomer .

Industrial Production Methods: Industrial production of this compound involves a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the careful control of temperature and pH to prevent premature polymerization and to achieve the desired product quality .

Análisis De Reacciones Químicas

Anionic Polymerization Mechanism

Allyl 2-cyanoacrylate undergoes rapid anionic polymerization in the presence of weak bases (e.g., moisture or alcohols), a reaction critical to its use as an adhesive. The β-carbon of the cyanoacrylate monomer is highly electrophilic due to electron-withdrawing effects from the cyano (-CN) and ester (-COOR) groups, making it susceptible to nucleophilic attack .

Key steps :

-

Initiation : A weak base (e.g., water) generates an anion at the α-carbon, stabilizing the negative charge through resonance.

-

Propagation : The anion attacks the β-carbon of another monomer, forming a growing polymer chain.

-

Termination : The polymer chain is neutralized by an acid (e.g., phosphoric anhydride) .

Radical Polymerization

Radical polymerization of this compound is induced using initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The process involves:

-

Initiation : Thermal decomposition of the initiator generates radicals (e.g., cyanoisopropyl radicals from AIBN).

-

Propagation : Radicals add to the β-carbon of the monomer, forming a propagating radical species.

-

Termination : Radical recombination or disproportionation halts chain growth .

Kinetic data :

Comparatively, values for this compound are 5–7× higher than those of methyl methacrylate (MMA), reflecting its exceptional reactivity .

Crosslinking Reactions

This compound’s unsaturated ester group enables post-polymerization crosslinking , enhancing thermal stability. This occurs via:

-

Thermal initiation : Heating induces free radical formation, activating the allyl group’s double bond.

-

Crosslinking : The allyl group undergoes reactions such as Diels-Alder or radical addition with adjacent polymer chains, forming a three-dimensional network .

Impact :

-

Improved heat resistance compared to linear cyanoacrylate polymers .

-

Enhanced mechanical properties (e.g., lap shear strength) in adhesives .

Prepolymerization and Stability

Partial polymerization of this compound yields a prepolymer with improved stability and biocompatibility. This process involves:

-

Intramolecular crosslinking : The allyl group’s double bond reacts with other monomers under controlled conditions.

-

Reduced reactivity : The prepolymer resists premature polymerization, extending shelf life .

Applications :

-

Medical adhesives with antimicrobial properties when blended with 2-octyl cyanoacrylate .

-

Controlled release systems due to tunable crosslinking densities .

Copolymerization Behavior

This compound participates in alternating copolymerization with monomers like methyl methacrylate (MMA). Reactivity ratios (, ) indicate a preference for cross-propagation:

This alternation introduces thermal stability and suppresses polymer degradation .

Aplicaciones Científicas De Investigación

Bioadhesive Applications

- Wound Closure: Allyl 2-cyanoacrylate can be used for wound closure because it polymerizes rapidly on contact with moisture, which is useful in biological environments . Pre-polymerized this compound (PACA) can enhance the mechanical properties of adhesives, such as bonding strength . A bioadhesive composition containing modified this compound can provide powerful adhesive strength and low toxicity .

- Reducing Toxicity: Pre-polymerization at a double bond site of an allyl group can lengthen the alkyl chain of the 2-cyanoacrylate, decreasing toxicity . The bioadhesive composition can protect the area around the wound, effectively treat the wound, and, in some cases, be used as a matrix for isolating medical compounds .

- Antimicrobial Activity: In vitro, PAC demonstrates antimicrobial activity against common microorganisms associated with wound inflammation, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .

- Enhanced Biocompatibility: Pre-polymerizing this compound (AC) and mixing it with poly(L-lactide-co-ɛ-caprolactone) (PLCL) can improve the biocompatibility and mechanical properties of cyanoacrylate. Specifically, pre-polymerization of AC at 150°C for 40 minutes yields optimal results .

Industrial Applications

- Instant Adhesives: Cyanoacrylate adhesives are used in a wide range of applications across various industries because of their strong adhesive strength .

- Heat Resistance: this compound shows superior heat resistance compared to other cyanoacrylates . The crosslinking of polymers induced by thermal treatment results in higher glass transition temperatures, indicating improved heat resistance .

- Flexibility and Impact Resistance: Introducing unsaturated groups and using an alcoxy ethyl group (R'−O−CH2CH2−) for the ester substituent (R) can improve flexibility and impact strength. To obtain the combined effects of improved heat resistance and higher impact resistance, aryloxy ethyl 2-cyanoacrylate (AOECA, R:) can be used .

Research and Development

- Pre-Polymerization: Pre-polymerization of this compound (PACA) results in a longer chain structure, improving the adhesive properties .

- Viscosity Control: The heating temperature and heating time can be controlled during pre-polymerizing to easily control the viscosity of the bioadhesive 2-cyanoacrylate produced .

- Radical Polymerization: Alkyl 2-cyanoacrylates can undergo radical polymerization using reversible addition-fragmentation chain transfer (RAFT) polymerization .

Cytotoxicity

- Formaldehyde Release: A major concern with cyanoacrylate adhesives is the potential release of formaldehyde, a toxic chemical, during the exothermic polymerization reaction .

- Reducing Side Reactions: The bioadhesive composition of the present invention provides protective effects around the wound, such as a significant decrease in side reaction, for example of inflammation and the like, by inhibiting permeation of adhesive components inside the wound by a sudden polymerization effect through a double bond present in the 2-cyanoacrylate, and additionally exhibits improved adhesive strength .

Data Table: Composition and Formulating Ratios of Cyanoacrylate Samples

| Sample Name | 2-Octyl Cyanoacrylate (OC) | Prepolymer this compound (PAC) | Additives |

|---|---|---|---|

| OC | 100% | 0% | 0% |

| PAC | 0% | 100% | 0% |

| PAC7 | 0% | 70% | 30% |

| PAC4 | 30% | 40% | 30% |

| PAC3 | 40% | 30% | 30% |

Mecanismo De Acción

Polymerization Mechanism: Allyl 2-cyanoacrylate polymerizes through an anionic mechanism initiated by moisture. The cyano and ester groups in the molecule facilitate rapid polymerization, forming a strong adhesive bond .

Crosslinking Mechanism: The allyl group allows for additional crosslinking reactions at elevated temperatures, resulting in a thermally stable polymer network. This crosslinking enhances the adhesive’s resistance to heat and mechanical stress .

Comparación Con Compuestos Similares

- Methyl 2-cyanoacrylate

- Ethyl 2-cyanoacrylate

- Butyl 2-cyanoacrylate

- Octyl 2-cyanoacrylate

Comparison:

- Thermal Stability: Allyl 2-cyanoacrylate exhibits superior thermal stability compared to methyl and ethyl 2-cyanoacrylate due to its ability to undergo crosslinking .

- Adhesive Strength: The presence of the allyl group enhances the adhesive strength and durability of the polymer formed from this compound .

- Biocompatibility: Similar to butyl and octyl 2-cyanoacrylate, this compound is biocompatible and suitable for medical applications .

This compound stands out due to its unique combination of rapid polymerization, thermal stability, and strong adhesive properties, making it a versatile compound for various applications.

Actividad Biológica

Allyl 2-cyanoacrylate (AC) is a cyanoacrylate adhesive that has garnered attention for its potential applications in medical and industrial fields due to its unique biological properties. This article explores the biological activity of AC, focusing on its cytotoxicity, antimicrobial properties, and biocompatibility, supported by recent research findings and case studies.

Overview of this compound

This compound is a member of the cyanoacrylate family, known for its rapid polymerization upon contact with moisture. Its structure includes an allyl group, which contributes to its adhesive properties and potential for further chemical modification. The compound is being explored as a bioadhesive for wound closure and tissue repair due to its favorable mechanical properties and biocompatibility.

Cytotoxicity Studies

Cytotoxicity is a crucial factor in determining the safety of any medical adhesive. Research has demonstrated varying levels of cytotoxicity associated with this compound when compared to other cyanoacrylates:

- In vitro Studies : A study evaluated the cytotoxic effects of unpolymerized this compound on fibroblasts and mesothelial cells. The results indicated that unpolymerized forms exhibited significant cytotoxicity, while polymerized forms showed improved cell viability . The Alamar Blue assay revealed that cells exposed to polymerized cyanoacrylates had higher survival rates compared to those exposed to their unpolymerized counterparts.

- In vivo Studies : In a rabbit model assessing abdominal wall repair, this compound demonstrated effective mesh fixation with minimal inflammatory response, indicating good biocompatibility . The study also highlighted that formaldehyde release, a toxic byproduct of cyanoacrylate degradation, was lower in higher molecular weight formulations.

Antimicrobial Activity

The antimicrobial properties of this compound are significant for its application in wound closure:

- Research Findings : A recent study assessed the antimicrobial efficacy of prepolymerized this compound against common pathogens associated with wound infections. The results showed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli, making it a promising candidate for use in surgical adhesives .

- Comparative Analysis : When mixed with other cyanoacrylates like 2-octyl cyanoacrylate, the combination demonstrated enhanced antimicrobial properties while maintaining low cytotoxicity levels . This suggests that formulations can be optimized for better performance in clinical settings.

Biocompatibility

Biocompatibility is essential for materials intended for medical applications:

- Prepolymerization Effects : The partial polymerization of this compound improves stability and reduces toxicity. Studies have shown that prepolymerized forms have better adhesion properties and lower inflammatory responses compared to fully polymerized or unpolymerized forms .

- Case Studies : Clinical evaluations have reported successful outcomes using this compound as a skin adhesive in surgical procedures. Patients exhibited minimal scarring and reduced healing times compared to traditional suturing techniques .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

prop-2-enyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCZEZQMUWEPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30209-88-2 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5064625 | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-02-9 | |

| Record name | 2-Propen-1-yl 2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ3WUR5LXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.